molecular formula C8H13ClN4 B1648530 4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine

4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine

Cat. No.: B1648530
M. Wt: 200.67 g/mol
InChI Key: HLIKYPJWBHIEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine is a chemical compound with the molecular formula C8H13ClN4 It is a derivative of pyridazine, featuring a tert-butyl group at the 5-position and a chlorine atom at the 6-position of the pyridazine ring, along with a hydrazine moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-tert-butyl-6-chloropyridazine. This can be achieved by chlorination of 5-tert-butylpyridazine using a chlorinating agent such as thionyl chloride.

    Hydrazine Introduction: The chlorinated intermediate is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazine moiety at the 3-position of the pyridazine ring. The reaction is typically carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazones or amines.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The hydrazine moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Tert-butyl-6-chloropyridazin-3-yl)carbamate: This compound features a carbamate group instead of a hydrazine moiety.

    1-(5-Tert-butyl-6-chloropyridazin-3-yl)methylamine: This compound has a methylamine group at the 3-position instead of a hydrazine moiety.

    1-(5-Tert-butyl-6-chloropyridazin-3-yl)thiol: This compound contains a thiol group at the 3-position.

Uniqueness

4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine is unique due to the presence of both a hydrazine moiety and a tert-butyl group on the pyridazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13ClN4

Molecular Weight

200.67 g/mol

IUPAC Name

(5-tert-butyl-6-chloropyridazin-3-yl)hydrazine

InChI

InChI=1S/C8H13ClN4/c1-8(2,3)5-4-6(11-10)12-13-7(5)9/h4H,10H2,1-3H3,(H,11,12)

InChI Key

HLIKYPJWBHIEFE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NN=C1Cl)NN

Canonical SMILES

CC(C)(C)C1=CC(=NN=C1Cl)NN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-t-Butyl-3,6-dichloropyridazine (Samaritoni, J. G.; Org. Prep. & Proc. Intl., 1988, 20(2), 117-121) (16 g, 78 mmol) and hydrazine monohydrate (24.7 mL, 780 mmol) in ethanol (250 mL) were heated at reflux for 16 hours. The solvent was removed and hydrochloric acid (5M) was added and the resulting mixture was washed with dichloromethane. The aqueous layer was poured onto ice and ammonium hydroxide was added until the mixture was basic. The mixture was extracted with dichoromethane, dried (MgSO4) filtered and evaporated to give a yellow solid (9.5 g, 61%) 1HNMR (360 MHz, CDCl3) δ 1.46 (9H, s, t Bu), 378 (2H, br s, NH2), 6.84 (1H, br s, NH), 7.10 (1H, s, ArH); MS (ES+) m/e 201 [MH+].
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
24.7 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Yield
61%

Synthesis routes and methods II

Procedure details

To a solution of 3,6-dichloro-4-(1,1-dimethylethyl)pyridazine (2.0 g, 9.76 mmol) in ethanol (30 ml) was added hydrazine hydrate (0.34 ml, 10.9 mmol) dropwise. The reaction mixture was heated at reflux for 18 h under an atmosphere of nitrogen. The solvent was removed under high vacuum to leave a residue to which was added 5N hydrochloric acid (50 ml). The solution obtained was washed with dichloromethane (20 ml) and the aqueous layer was poured on to a mixture of ice and aqueous ammonia. The resultant solid was collected by filtration and dried under vacuum to yield the title compound (1.2 g). Data for the title compound: 1H NMR (360 MHz, DMSO) δ1.39 (3H, t, J=7.3 Hz), 4.35 (2H), 7.07 (1H, s), 8.07 (1H, s); MS (ES+) m/e 201, 203 [MH]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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